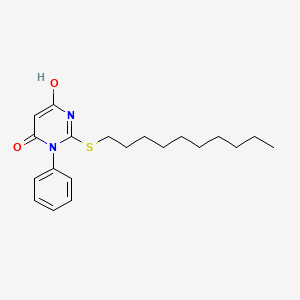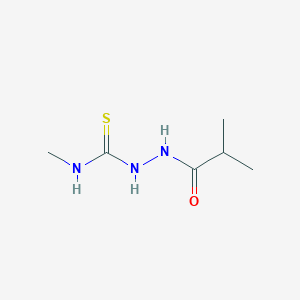![molecular formula C19H34N4 B6054349 4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine, commonly known as SNC-80, is a highly selective agonist of the delta-opioid receptor. It is a synthetic compound that has been extensively researched for its potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Mecanismo De Acción
SNC-80 works by selectively activating the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral and central nervous systems. Activation of the delta-opioid receptor by SNC-80 leads to the inhibition of neurotransmitter release, which results in the reduction of pain, drug-seeking behavior, and depressive symptoms.
Biochemical and Physiological Effects:
SNC-80 has been shown to have several biochemical and physiological effects. In animal models, SNC-80 has been shown to reduce the release of dopamine, which is a neurotransmitter that is involved in the reward pathway. SNC-80 has also been shown to increase the release of serotonin, which is a neurotransmitter that is involved in mood regulation. Additionally, SNC-80 has been shown to reduce the release of substance P, which is a neuropeptide that is involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SNC-80 in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise and targeted studies. However, one limitation of using SNC-80 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of SNC-80. One potential direction is the development of more selective delta-opioid receptor agonists that have fewer off-target effects. Another potential direction is the investigation of the role of the delta-opioid receptor in the development and maintenance of addiction and mood disorders. Additionally, the potential therapeutic applications of SNC-80 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Métodos De Síntesis
SNC-80 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of isobutylamine with 3-piperidinone to produce 1-isobutylpiperidine. The second step involves the reaction of 1-isobutylpiperidine with 1-ethyl-1H-imidazole-5-carboxaldehyde to produce 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane. The final step involves the reaction of 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane with 4-chlorobenzylpiperidine to produce SNC-80.
Aplicaciones Científicas De Investigación
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders. In pain management, SNC-80 has been shown to be effective in reducing neuropathic pain in animal models. In addiction treatment, SNC-80 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In mood disorders, SNC-80 has been shown to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
4-[1-[(3-ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4/c1-4-23-15-20-11-19(23)14-22-10-7-18(13-22)17-5-8-21(9-6-17)12-16(2)3/h11,15-18H,4-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQBLMFLXZBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN2CCC(C2)C3CCN(CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![N-(1-{[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054282.png)

![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(5-quinolinylmethyl)acetamide](/img/structure/B6054306.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)
![ethyl {[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6054319.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6054377.png)